

Introduction: The Mechanistic Rationale for Methyl Formate-¹³C

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Compound of Interest

Compound Name: Methyl formate-13C

CAS No.: 92276-15-8

Cat. No.: B1610606

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In preclinical drug development, accurately mapping the metabolic fate of xenobiotics is paramount. While traditional radiolabeling (e.g., ¹⁴C) has been the gold standard for mass balance studies, the radiological hazards and analytical limitations have driven a paradigm shift toward Stable Isotope Resolved Metabolomics (SIRM)[1].

Methyl formate (HCOOCH₃), the simplest ester, serves as a highly specific metabolic probe. When isotopically enriched at the formyl carbon to produce Methyl formate-¹³C (H¹³COOCH₃), it becomes a powerful, dual-purpose tracer. First, it acts as a volatile substrate to probe the hydrolytic activity of carboxylesterases (CES), enzymes responsible for the activation of numerous prodrugs[2]. Second, upon hydrolysis, the liberated ¹³C-formate directly feeds the one-carbon (1C) metabolic pool, acting as a "silent witness" to map downstream purine and pyrimidine biosynthesis without the interference of endogenous background noise[3][4].

Core Applications in Drug Metabolism

Application A: Phenotyping Carboxylesterase (CES) Kinetics

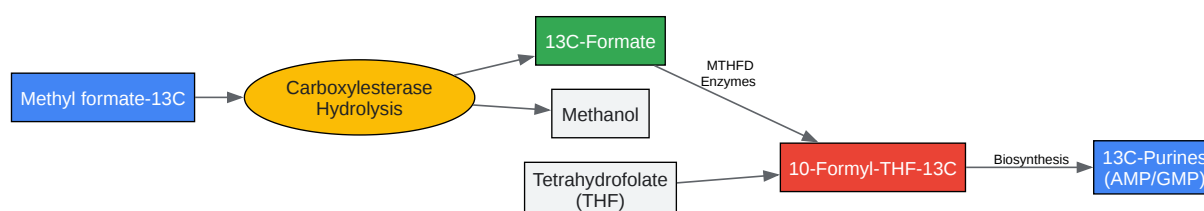
Carboxylesterases (primarily CES1 in the liver and CES2 in the intestine) are critical for the biotransformation of ester-containing drugs (e.g., oseltamivir, irinotecan). Methyl formate- ^{13}C is rapidly hydrolyzed by these enzymes into methanol and ^{13}C -formate[2].

- The Causality of the Choice: By using the ^{13}C -labeled variant, we completely bypass the analytical challenge of fluctuating endogenous formate levels in primary hepatocytes or liver microsomes. The +1 Da mass shift allows for absolute quantitation of the enzymatic turnover rate, providing a highly sensitive phenotypic readout of CES activity before introducing a novel prodrug candidate.

Application B: Tracing the One-Carbon (1C) Pool in Oncology Models

The 1C metabolism network, centered around folate derivatives, is a primary target for anti-metabolite chemotherapies (e.g., methotrexate, 5-fluorouracil).

- The Causality of the Choice: When Methyl formate- ^{13}C is administered to cell cultures, the resulting ^{13}C -formate is incorporated into tetrahydrofolate (THF) to form 10-formyl-THF- ^{13}C . This labeled intermediate is subsequently used in the de novo synthesis of purines. By tracking the accumulation of M+1 and M+2 isotopologues in DNA/RNA precursors via high-resolution mass spectrometry (HRMS), researchers can directly quantify the inhibitory efficacy of anti-folate drugs on metabolic flux[4][5].



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Fig 1. CES-mediated hydrolysis of Methyl formate- ^{13}C and 1C pathway integration.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and specific chemical derivatization steps to overcome the inherent physicochemical limitations of small, volatile metabolites.

Protocol 1: In Vitro Carboxylesterase Kinetics Assay

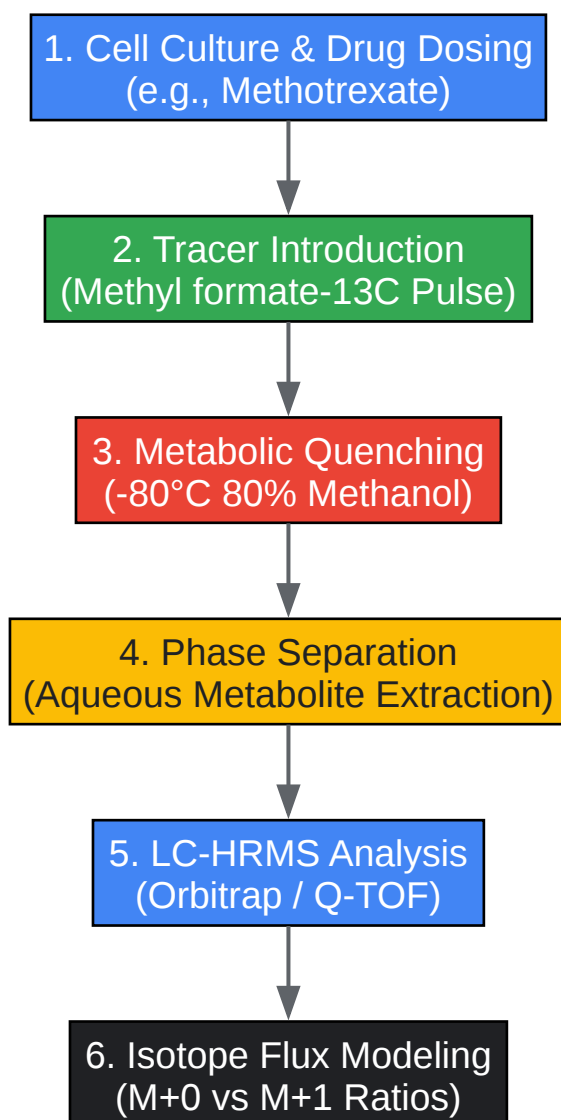
Expert Insight: Methyl formate is highly volatile (boiling point $\sim 32^{\circ}\text{C}$). A critical experimental failure point is the evaporative loss of the substrate before enzymatic hydrolysis can occur. Therefore, incubations must be performed in sealed headspace vials with zero headspace, or at tightly controlled lower temperatures. Furthermore, because formate is highly polar and retains poorly on standard C18 LC columns, 3-nitrophenylhydrazine (3-NPH) derivatization is strictly required to increase hydrophobicity and ionization efficiency.

Step-by-Step Methodology:

- Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Incubation Setup: In a 2 mL sealed glass vial, combine 0.5 mg/mL HLMs and buffer. Pre-incubate at 37°C for 5 minutes.
- Tracer Pulse: Inject Methyl formate- ^{13}C through the septum to achieve a final concentration gradient (e.g., 10 μM to 500 μM) to determine Michaelis-Menten kinetics (K_{m} and V_{max}).
- Reaction Quenching: At precise time intervals (e.g., 0, 5, 10, 15 mins), extract 50 μL of the mixture and immediately quench in 200 μL of ice-cold acetonitrile containing an internal standard (e.g., Formate- $^{13}\text{C-d}_1$).
- Derivatization: Add 20 μL of 200 mM 3-NPH hydrochloride and 20 μL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). Incubate at 40°C for 30 minutes.
- LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into a triple quadrupole LC-MS/MS system operating in negative electrospray ionization (ESI-) mode.

Protocol 2: Stable Isotope Resolved Metabolomics (SIRM) Workflow

This protocol tracks the flux of ^{13}C from methyl formate into the intracellular nucleotide pool to evaluate drug-induced metabolic bottlenecks[5][6].



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Fig 2. Step-by-step SIRM workflow utilizing Methyl formate- ^{13}C for pathway tracing.

Step-by-Step Methodology:

- Cell Culture: Seed target cancer cell lines in 6-well plates. Treat with the test compound (e.g., a novel anti-folate) for 24 hours.
- Isotope Labeling: Replace media with fresh media containing 1 mM Methyl formate-¹³C. Incubate for 2 to 6 hours to achieve isotopic steady state in the 1C pool[4].
- Quenching: Rapidly aspirate media, wash cells once with ice-cold PBS, and immediately add 1 mL of pre-chilled (-80°C) 80% methanol to halt all enzymatic activity.
- Extraction: Scrape cells, transfer to microcentrifuge tubes, and perform a biphasic extraction (chloroform/methanol/water) to isolate polar metabolites.
- Analysis: Dry the aqueous phase under nitrogen, reconstitute in LC-MS water, and analyze via High-Resolution Mass Spectrometry (HRMS) to quantify the M+0 (unlabeled) and M+1 (labeled) fractions of AMP, GMP, and IMP.

Quantitative Data Presentation

To accurately interpret the metabolic flux and enzymatic kinetics, data must be structured to highlight the mass shifts induced by the ¹³C label.

Table 1: LC-MS/MS MRM Transitions for 3-NPH Derivatized Formate Note: Derivatization yields a predictable mass increase, pushing the low-mass formate into a highly detectable m/z range, ensuring robust signal-to-noise ratios.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Biological Significance
¹² C-Formate-3NPH (Endogenous)	180.0	137.0	-15	Baseline cellular formate
¹³ C-Formate-3NPH (Tracer)	181.0	137.0	-15	Direct product of Methyl formate- ¹³ C
¹³ C-d ₁ -Formate-3NPH (Internal Std)	182.0	137.0	-15	Normalization control

Table 2: Expected Isotopic Shifts in Downstream Purine Biosynthesis (SIRM) Note: A successful anti-folate drug will significantly reduce the M+1 fraction of these metabolites compared to the vehicle control.

Metabolite	Chemical Formula	Unlabeled Mass (M+0)	Labeled Mass (M+1)	Pathway Origin
Inosine Monophosphate (IMP)	C ₁₀ H ₁₃ N ₄ O ₈ P	348.0471	349.0504	10-Formyl-THF- ¹³ C
Adenosine Monophosphate (AMP)	C ₁₀ H ₁₄ N ₅ O ₇ P	347.0631	348.0664	IMP conversion
Guanosine Monophosphate (GMP)	C ₁₀ H ₁₄ N ₅ O ₈ P	363.0580	364.0613	IMP conversion

Conclusion

Methyl formate-¹³C is an elegant, highly specific tool for modern drug metabolism studies. By leveraging its predictable hydrolysis and subsequent entry into the one-carbon pool,

researchers can generate self-validating, radiolabel-free datasets. Proper execution requires strict adherence to volatility controls and chemical derivatization strategies, ultimately yielding high-fidelity pharmacokinetic and pharmacodynamic insights.

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